molecular formula C10H12FNO2 B1375647 alpha-Methyl-D-3-fluorophenylalanine CAS No. 1270184-80-9

alpha-Methyl-D-3-fluorophenylalanine

Cat. No. B1375647
M. Wt: 197.21 g/mol
InChI Key: FQZGACCJFXQSCQ-SNVBAGLBSA-N
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Description

Alpha-Methyl-D-3-fluorophenylalanine is a synthetic amino acid . Its molecular formula is C10H12FNO2 and it has a molecular weight of 197.21 g/mol .


Synthesis Analysis

The synthesis of alpha-Methyl-D-3-fluorophenylalanine involves various chemical reactions. One approach involves the use of simple and abundant starting materials such as aliphatic acids, amines, and alcohols . Another method involves the introduction of fluorine into the phenyl, the β-carbon, or the α-carbon of D- or L-phenylalanines . The synthesis of 3-bromo-4-fluoro-(S)-Phe was carried out by reacting 3-bromo-4-fluorobenzaldehyde and N-acetylglycine to provide an intermediate in high yield and without purification .


Molecular Structure Analysis

The alpha-Methyl-D-3-fluorophenylalanine molecule contains a total of 26 bonds. There are 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The chemical reactions of alpha-Methyl-D-3-fluorophenylalanine are complex and involve several steps. For example, the coupling of the zinc homoeno-late of ®-iodoalanine with a mixture of compounds in the presence of certain catalysts leads to the formation of fluorinated phenylalanines . Another reaction involves the alkylation of certain compounds with a chiral auxiliary .


Physical And Chemical Properties Analysis

Alpha-Methyl-D-3-fluorophenylalanine is a white to light yellow crystalline powder . It has a melting point of 66-72 °C . It should be stored at a temperature of 2 - 8 °C .

Scientific Research Applications

  • Pharmaceutical Applications

    • Fluorinated phenylalanines, including alpha-Methyl-D-3-fluorophenylalanine, have had considerable industrial and pharmaceutical applications . They play an important role as potential enzyme inhibitors, therapeutic agents, and in topography imaging of tumor ecosystems using Positron Emission Tomography (PET) .
    • The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
    • Fluorinated amino acids have played an important role as enzyme inhibitors as well as therapeutic agents . They modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .
  • Positron Emission Tomography (PET) Imaging

    • Radiolabeled amino acids are an important class of agents for PET imaging that target amino acid transporters in many tumor types .
    • Traditional 18 F-labeled amino acid synthesis strategies are always based on nucleophilic aromatic substitution reactions with multistep radiosynthesis and low radiochemical yields .
    • In recent years, new 18 F-labeling methodologies such as metal-catalyzed radiofluorination and heteroatom (B, P, S, Si, etc.)- 18 F bond formation are being effectively used to synthesize radiopharmaceuticals .
  • Enzyme Inhibitors

    • Fluorinated phenylalanines have played an important role as enzyme inhibitors . The introduction of fluorine into phenylalanine can modulate various properties of the analogue, including its reactivity . This makes it a valuable tool in the study of enzyme mechanisms and in the development of new therapeutic agents .
  • Therapeutic Agents

    • Fluorinated phenylalanines, including alpha-Methyl-D-3-fluorophenylalanine, have been used as therapeutic agents . They can modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .
  • Protein Studies

    • The incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines . This can be particularly useful in the study of protein structure and function .
  • Synthesis of α-CF3-α-amino acids

    • Alpha-Methyl-D-3-fluorophenylalanine can be used in the synthesis of α-CF3-α-amino acids . These compounds have unique properties due to the presence of a trifluoromethyl group linked to a single sp3 carbon .
  • Biochemical Research

    • Fluorinated phenylalanines are used in biochemical research to study the properties of peptides and proteins . They can influence aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .
  • Metabolic Studies

    • Fluorinated phenylalanines can be used to study metabolic properties of membrane permeability and reactivity . This can provide valuable insights into the behavior of biological systems .
  • Drug Development

    • The replacement of hydrogen by fluorine in phenylalanine has been used in drug development to improve the biophysical and chemical properties of bioactives . This tuning in properties arises from the small size of fluorine, the next in size to hydrogen .
  • Synthesis of Organic Molecules

    • Major efforts have been focused on the synthesis of fluorinated organic molecules, particularly for drug development . The introduction of fluorine into phenylalanine can modulate various properties of the analogue, including its reactivity .
  • Peptide-Based Vaccines

    • Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines .
  • Modulation of Bioavailability

    • The introduction of fluorine into phenylalanine can modulate the bioavailability of the analogue . This can be particularly useful in the development of new therapeutic agents .

properties

IUPAC Name

(2R)-2-amino-3-(3-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZGACCJFXQSCQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methyl-D-3-fluorophenylalanine

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